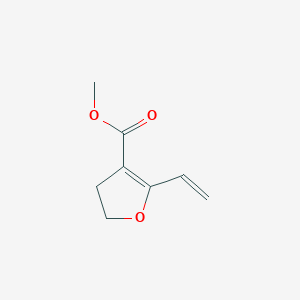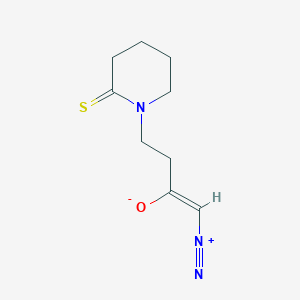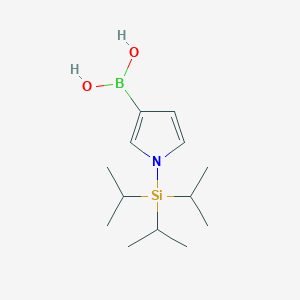![molecular formula C7H4FNS B143633 5-Fluorobenzo[d]isothiazole CAS No. 139037-02-8](/img/structure/B143633.png)
5-Fluorobenzo[d]isothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluorobenzo[d]isothiazole (5-FBIT) is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. It is a derivative of benzothiazole and contains a fluorine atom at the 5th position of the benzene ring. This molecule has attracted significant attention due to its unique properties, such as its ability to act as a fluorescent probe, its potential as a therapeutic agent, and its use in the development of new materials.
作用機序
The mechanism of action of 5-Fluorobenzo[d]isothiazole is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, such as DNA topoisomerases and tubulin. This leads to the disruption of cellular processes and ultimately results in cell death.
Biochemical and Physiological Effects:
5-Fluorobenzo[d]isothiazole has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. In addition, it has been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand its effects on the human body.
実験室実験の利点と制限
One of the main advantages of using 5-Fluorobenzo[d]isothiazole in lab experiments is its versatility. It can be used in a wide range of applications, from fluorescent imaging to drug development. In addition, it is relatively easy to synthesize and has a high purity and yield. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for the study of 5-Fluorobenzo[d]isothiazole. One area of research is the development of new materials using 5-Fluorobenzo[d]isothiazole as a building block. Another area of research is the use of 5-Fluorobenzo[d]isothiazole as a therapeutic agent for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand its mechanism of action and its effects on the human body. Overall, 5-Fluorobenzo[d]isothiazole is a promising molecule with many potential applications in various fields of science.
合成法
The synthesis of 5-Fluorobenzo[d]isothiazole can be achieved through various methods. One such method involves the reaction of 5-fluoro-2-nitrophenyl isothiocyanate with aniline in the presence of a base. Another method involves the reaction of 5-fluoro-2-nitrophenyl isothiocyanate with thiourea in the presence of a base. Both methods yield 5-Fluorobenzo[d]isothiazole with high purity and yield.
科学的研究の応用
5-Fluorobenzo[d]isothiazole has been extensively studied for its potential applications in various fields of science. In the field of chemistry, it has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of new materials. In the field of biology, it has been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases. In addition, it has been used as a tool for the study of biological processes, such as protein-protein interactions and enzyme activity.
特性
CAS番号 |
139037-02-8 |
|---|---|
製品名 |
5-Fluorobenzo[d]isothiazole |
分子式 |
C7H4FNS |
分子量 |
153.18 g/mol |
IUPAC名 |
5-fluoro-1,2-benzothiazole |
InChI |
InChI=1S/C7H4FNS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H |
InChIキー |
JPKDVKGGYHQZNR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C=NS2 |
正規SMILES |
C1=CC2=C(C=C1F)C=NS2 |
同義語 |
1,2-Benzisothiazole,5-fluoro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)
![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)